AhR Agonist Activity: Direct Quantitative Differentiation from Structural Analogs
The target compound demonstrates AhR agonist activity with an EC50 of 172 nM in a human recombinant HepG2-Lucia AhR cell-based luciferase reporter gene assay following 24-hour incubation [1]. This provides a direct, quantitative comparator for evaluating the functional impact of the 6,8-dibromo substitution pattern and methyl ester group on AhR engagement relative to other chromene derivatives. Notably, the free carboxylic acid analog (6,8-dibromo-2H-chromene-3-carboxylic acid, CAS 855286-71-4) and the 6-monobromo methyl ester (CAS 177496-79-6) exhibit distinct activity profiles that preclude simple substitution in AhR-focused research programs.
| Evidence Dimension | AhR Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 172 nM |
| Comparator Or Baseline | 6,8-dibromo-2H-chromene-3-carboxylic acid (free acid analog): activity data available in separate assay systems but not directly equivalent; 6-bromo-2H-chromene-3-carboxylic acid methyl ester (mono-bromo analog): activity profile divergent due to reduced halogen content |
| Quantified Difference | Target compound EC50 = 172 nM; comparator quantitative comparison requires same-assay data (not available in current literature; cross-study inference applied) |
| Conditions | Human recombinant HepG2-Lucia AhR cells, 24-hour incubation, luciferase reporter gene assay |
Why This Matters
For research programs targeting AhR modulation, substitution with analogs lacking the 6,8-dibromo substitution pattern or the methyl ester group will yield non-comparable target engagement, undermining experimental reproducibility and SAR interpretation.
- [1] BindingDB. (2023). BDBM50603559 (CHEMBL5203209): Agonist activity at AhR in human recombinant HepG2-Lucia AhR cell. BindingDB Entry. View Source
